Thieno[2,3-b]pyridine-2,3-diamine
CAS No.: 1384929-29-6
Cat. No.: VC3306426
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384929-29-6 |
|---|---|
| Molecular Formula | C7H7N3S |
| Molecular Weight | 165.22 g/mol |
| IUPAC Name | thieno[2,3-b]pyridine-2,3-diamine |
| Standard InChI | InChI=1S/C7H7N3S/c8-5-4-2-1-3-10-7(4)11-6(5)9/h1-3H,8-9H2 |
| Standard InChI Key | NGLFAXOHEXFBFS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(N=C1)SC(=C2N)N |
| Canonical SMILES | C1=CC2=C(N=C1)SC(=C2N)N |
Introduction
Chemical Identity and Properties
Thieno[2,3-b]pyridine-2,3-diamine is a heterocyclic compound characterized by a thiophene ring fused to a pyridine ring, with two amino groups located at positions 2 and 3. This structural arrangement creates a versatile scaffold for various chemical modifications and applications. The compound belongs to the broader class of thienopyridines, which have garnered significant attention due to their diverse biological activities.
Physical and Chemical Properties
The fundamental properties of Thieno[2,3-b]pyridine-2,3-diamine are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1384929-29-6 |
| Molecular Formula | C7H7N3S |
| Molecular Weight | 165.22 g/mol |
| IUPAC Name | thieno[2,3-b]pyridine-2,3-diamine |
| Standard InChI | InChI=1S/C7H7N3S/c8-5-4-2-1-3-10-7(4)11-6(5)9/h1-3H,8-9H2 |
| Physical Appearance | Not specified in available literature |
| Solubility | Not extensively documented |
The compound features a bicyclic structure with a thiophene ring fused to a pyridine ring, creating a rigid planar scaffold. The presence of two amino groups at positions 2 and 3 provides reactive sites for various chemical transformations, making this compound an attractive building block in medicinal chemistry and organic synthesis.
Synthesis Methods
Several synthetic routes have been developed to obtain Thieno[2,3-b]pyridine-2,3-diamine, with the most documented approach involving the interaction of specific precursors with hydrazine hydrate.
Hydrazine Hydrate Method
One established synthetic pathway involves the reaction of N1-(2-hydroxyphenylmethylthieno[2,3-b]pyrid-3-yl)arylamides with hydrazine hydrate, which leads to the formation of thieno[2,3-b]pyridine-2,3-diamines . This method represents an efficient approach to introduce the amino groups at the desired positions on the thieno[2,3-b]pyridine scaffold.
Reactivity Patterns
The presence of two amino groups in thieno[2,3-b]pyridine-2,3-diamine creates a reactive compound capable of undergoing various chemical transformations, making it valuable for synthesizing more complex molecules.
Regioselectivity in Reactions
Research has demonstrated that the reaction of thieno[2,3-b]pyridine-2,3-diamines with acetylacetone and acetoacetic ester occurs regioselectively at the amino group in position 3 of the thiophene ring . This regioselectivity provides an opportunity for selective functionalization, allowing for the synthesis of asymmetrically substituted derivatives.
Common Reaction Types
Due to its reactive amino groups, thieno[2,3-b]pyridine-2,3-diamine can participate in several types of chemical reactions:
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Nucleophilic substitution reactions
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Electrophilic substitution reactions
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Condensation reactions
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Formation of heterocyclic rings
These reaction pathways enable the transformation of thieno[2,3-b]pyridine-2,3-diamine into more complex structures with potential biological activities.
Structure-Activity Relationships
Understanding the relationship between the structure of thieno[2,3-b]pyridine-2,3-diamine and its biological activities is crucial for rational drug design and optimization.
Key Structural Features
The key structural features that contribute to the reactivity and potential biological activities of thieno[2,3-b]pyridine-2,3-diamine include:
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The fused bicyclic system providing rigidity and planarity
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Two amino groups serving as sites for further functionalization
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The thiophene ring contributing to lipophilicity and potential interactions with biological targets
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The pyridine nitrogen offering hydrogen bond acceptor properties
These features collectively create a versatile scaffold for medicinal chemistry applications.
Research Gaps and Future Directions
Despite the potential importance of thieno[2,3-b]pyridine-2,3-diamine in medicinal chemistry and organic synthesis, several research gaps remain to be addressed.
Current Limitations in Research
The available literature reveals limited information on:
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Comprehensive characterization of physical properties
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Detailed biological activity profiles specific to thieno[2,3-b]pyridine-2,3-diamine
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Crystal structure and conformational analysis
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Optimization of synthetic routes for improved yields
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Systematic exploration of structure-activity relationships
Promising Research Directions
Future research on thieno[2,3-b]pyridine-2,3-diamine could focus on:
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Development of more efficient and scalable synthetic methods
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Systematic biological screening to identify potential therapeutic applications
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Design and synthesis of libraries of derivatives to establish structure-activity relationships
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Investigation of potential applications as building blocks for more complex bioactive molecules
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Exploration of metal complexation properties for potential catalytic applications
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